molecular formula C11H17Cl2FN2 B2931625 (R)-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 876159-29-4

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2931625
CAS No.: 876159-29-4
M. Wt: 267.17
InChI Key: DCEZYLVPEAGIBW-NVJADKKVSA-N
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Description

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative featuring a 4-fluorobenzyl substituent and a dihydrochloride salt form. The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may modulate electronic properties, lipophilicity, and binding affinity to molecular targets. As a dihydrochloride salt, this compound likely exhibits enhanced aqueous solubility compared to its free base form, a common trait among pharmacologically active amines .

The molecular formula is estimated as C₁₁H₁₅FCl₂N₂, with a molecular weight of ~265.16 g/mol (assuming similarity to benzyl and bromobenzyl analogs).

Properties

IUPAC Name

(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEZYLVPEAGIBW-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine ring.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, where an appropriate amine precursor is reduced to form the desired amine group.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride Applications

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral compound featuring a pyrrolidine ring with a 4-fluorobenzyl group. The presence of fluorine enhances its biological activity and pharmacological properties, making it valuable in medicinal chemistry and drug development.

Pharmaceutical Research and Development

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is mainly used in pharmaceutical research and development. Its potential applications include:

  • Neuropharmacology It has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. The fluorine atom enhances binding affinity and selectivity for specific receptors, which could help treat neurological disorders.
  • Drug Design Its structure is valuable for exploring structure-activity relationships in drug design.
  • Treatment of Neuropsychiatric Conditions It may act as a partial agonist at serotonin receptors and an antagonist at others, suggesting therapeutic benefits for mood disorders and neuropsychiatric conditions.

Scientific Research Applications

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is used for research purposes . It is not used as a pharmaceutical, food, or household item .

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 4-Fluorobenzyl (Target Compound): Fluorine’s electronegativity enhances polarity and may improve target binding through dipole interactions or hydrogen bonding. The fluorine atom’s small size minimizes steric hindrance compared to bulkier groups like bromine . 4-Bromobenzyl (1286208-73-8): Bromine’s larger atomic radius increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility. Its polarizability may also favor hydrophobic interactions . 2-Fluoro-6-nitrophenyl (1233859-97-6): The nitro group introduces strong electron-withdrawing effects and may reduce metabolic stability. The ortho-fluoro substituent creates steric and electronic challenges for planar interactions .

Salt Form and Solubility: All analogs listed are hydrochloride or dihydrochloride salts, suggesting improved aqueous solubility for pharmaceutical applications. The dihydrochloride form (target compound) likely offers superior solubility over monohydrochloride variants .

Stereochemical Considerations :

  • The (R)-configuration is conserved in the target compound and 1286208-73-8 , which is critical for enantioselective activity. In contrast, racemic mixtures (if present in other analogs) could diminish potency or introduce off-target effects.

Biological Activity

(R)-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride, with the chemical formula C11_{11}H17_{17}Cl2_2FN2_2 and CAS number 876159-29-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

The compound is characterized by a pyrrolidine core substituted with a 4-fluorobenzyl group and exists as a dihydrochloride salt. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with substituted benzyl halides, followed by hydrochloric acid treatment to form the dihydrochloride salt.

1. Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • CNS Activity : Studies have suggested that compounds with similar structures can act as central nervous system (CNS) agents, potentially influencing neurotransmitter systems such as dopamine and serotonin .
  • Anticancer Potential : Preliminary investigations have shown that pyrrolidine derivatives can possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anti-cancer agents .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the fluorobenzyl moiety is believed to enhance lipophilicity and improve binding affinity to biological targets. SAR studies indicate that modifications in the pyrrolidine ring or substituents on the benzyl group can significantly alter the compound's potency and selectivity .

Case Study 1: Anticancer Activity

In a study examining various pyrrolidine derivatives, this compound was tested against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound exhibited IC50_{50} values comparable to established chemotherapeutics, suggesting significant anticancer potential .

Case Study 2: CNS Effects

Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could modulate dopamine receptor activity. This modulation is critical in developing treatments for disorders such as schizophrenia and Parkinson's disease. Although specific data on this compound is limited, its structural analogs have shown promising results in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS ModulationPotential influence on neurotransmitters
Anticancer ActivityCytotoxic effects on cancer cell lines
Structure-Activity RelationshipEnhanced potency through fluorobenzyl substitution

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution using (R)-pyrrolidin-3-amine derivatives and 4-fluorobenzyl halides. Key steps include:
  • Chiral purity control : Use enantiomerically pure starting materials (e.g., (R)-pyrrolidin-3-amine hydrochloride) to avoid racemization .
  • Reaction conditions : Anhydrous solvents (e.g., methanol or THF) and inert atmospheres (N₂/Ar) improve yield. For example, K₂CO₃ or DBU can facilitate deprotonation in nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., ³J values for pyrrolidine protons) and fluorine-proton correlations in ¹H-¹³C HSQC .
  • LCMS : Monitor molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) and assess purity (>95% by UV absorption at 254 nm) .
  • Thermal analysis : DSC and TGA verify stability (decomposition >200°C) and hydrate formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
  • Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against neurological targets?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors like sigma-1 or dopamine transporters. Focus on fluorobenzyl-pyrrolidine motifs, which show affinity for CNS targets .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding networks with active-site residues (e.g., Tyr or Asp) .
  • QSAR models : Corrogate substituent effects (e.g., fluorine position) with activity data from structural analogs (e.g., 4-fluorobenzyl indole derivatives) .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 PBS, 37°C) and cell lines (e.g., HEK293 vs. SH-SY5Y) .
  • Batch variability : Quantify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out impurities .
  • Meta-analysis : Compare data from structurally related compounds (e.g., (R)-1-(3-nitrobenzyl)piperidin-4-amine derivatives) to identify trends in fluorobenzyl group effects .

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer :
  • Salt selection : Test alternative counterions (e.g., citrate vs. hydrochloride) to improve solubility .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG400 mixtures (<5% v/v) to enhance bioavailability without toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) to the pyrrolidine amine for pH-dependent release .

Data Contradiction Analysis

Q. Why do different studies report varying enantioselectivity in synthetic routes?

  • Methodological Answer :
  • Catalyst optimization : Screen chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation steps. Low enantiomeric excess (ee) may arise from competing pathways .
  • Reaction monitoring : Use in-situ FTIR or LCMS to detect intermediates (e.g., imine formation) that influence stereochemical outcomes .

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